molecular formula C18H30O3S B1670862 4-Dodecylbenzenesulfonic acid CAS No. 68584-22-5

4-Dodecylbenzenesulfonic acid

Cat. No.: B1670862
CAS No.: 68584-22-5
M. Wt: 326.5 g/mol
InChI Key: KWXICGTUELOLSQ-UHFFFAOYSA-N
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Description

4-Dodecylbenzenesulfonic acid is a member of the class of dodecylbenzenesulfonic acids, characterized by a dodecyl group attached to the benzene ring at the 4-position, with a sulfonic acid group attached to the benzene ring. This compound is known for its excellent surfactant properties, making it a key ingredient in various industrial and household cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is carried out under controlled temperatures to yield a mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where dodecylbenzene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Catalysis

DBSA has emerged as a significant catalyst in organic synthesis due to its properties as a Brønsted acid. Its applications include:

  • Synthesis of 1,1-Diacetates : DBSA has been utilized as an efficient, eco-friendly catalyst for the synthesis of 1,1-diacetates under solvent-free conditions at room temperature, showcasing its potential for green chemistry practices .
  • Conversion Reactions : It promotes solvent-free conversions of alcohols, phenols, thiols, and amines to primary carbamates and thiocarbamates. This method is noted for its simplicity and high efficiency, yielding products in good to excellent yields .

Table 1: Summary of DBSA Catalytic Applications

Reaction TypeConditionsYield (%)Reference
Synthesis of 1,1-DiacetatesSolvent-free, room temperatureHigh
Conversion to Primary CarbamatesSolvent-freeGood to Excellent

Polymer Science

DBSA plays a crucial role in the synthesis of conducting polymers. It is used as a dopant in the preparation of polyaniline, enhancing its solubility and conductivity. Notably:

  • Polyaniline Doping : The use of DBSA in doping polyaniline results in a polymer that exhibits higher conductivity compared to conventional methods. This application is vital for developing materials with enhanced electrical properties for various electronic applications .
  • Conducting Polymer Composites : DBSA is involved in the fabrication of composites that possess ultralow density and high porosity, making them suitable for lightweight electronic devices .

Table 2: DBSA Applications in Polymer Science

Polymer TypeApplicationKey PropertiesReference
PolyanilineDoping agentIncreased solubility and conductivity
Conducting Polymer CompositesLightweight electronicsLow density, high porosity

Energy Applications

DBSA has been explored for its potential in energy-related applications:

  • Dye-Sensitized Solar Cells (DSSCs) : It serves as a stabilizer in the fabrication of solid-state dye-sensitized solar cells, contributing to improved efficiency through better charge transport properties .

Table 3: Energy Applications of DBSA

ApplicationRoleImpactReference
Dye-Sensitized Solar CellsStabilizerImproved efficiency

Environmental Applications

The compound's surfactant properties make it useful in environmental applications:

  • Soil Conditioning : DBSA is employed as a soil conditioner to enhance nutrient availability and improve soil structure, which can lead to increased agricultural productivity .

Case Study 1: Eco-Friendly Catalysis

A study demonstrated the use of DBSA in synthesizing primary carbamates from alcohols without solvents. The method not only reduced environmental impact but also achieved high product yields, emphasizing DBSA's role in sustainable chemistry practices .

Case Study 2: Conducting Polymers

Research involving the doping of polyaniline with DBSA revealed significant enhancements in conductivity compared to traditional methods. This advancement opens avenues for developing advanced materials for electronic applications .

Comparison with Similar Compounds

Uniqueness: 4-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and position of the sulfonic acid group, which confer distinct surfactant properties and make it highly effective in reducing surface tension .

Biological Activity

4-Dodecylbenzenesulfonic acid (DBSA) is a sulfonic acid derivative characterized by a dodecyl group attached to a benzene ring with a sulfonic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of environmental science, toxicology, and organic synthesis. This article explores the biological activity of DBSA, focusing on its toxicological effects, applications in chemical synthesis, and potential as a biomarker.

  • Chemical Formula : C18_{18}H30_{30}O3_3S
  • Molecular Weight : 326.494 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 82 °C
  • CAS Number : 121-65-3

Toxicological Effects

Research has highlighted the potential toxicity of this compound, particularly its irritant properties. Key findings include:

  • Skin and Eye Irritation : DBSA is classified as a corrosive substance capable of causing skin burns and eye damage. Studies have demonstrated that exposure can lead to significant ocular effects, including corneal opacity and conjunctival irritation .
  • Aquatic Toxicity : Prolonged exposure to DBSA in aquatic environments poses risks to organisms such as Lymnaea stagnalis, indicating potential ecological hazards associated with its use.

Applications in Chemical Synthesis

DBSA serves as an effective catalyst in various organic reactions, demonstrating its utility beyond toxicity concerns:

  • Esterification Reactions : DBSA has been employed in solvent-free methods for the conversion of alcohols and amines to carbamates and thiocarbamates, achieving high yields .
  • Nanoparticle Stabilization : Research indicates that DBSA can stabilize nanoparticles, enhancing their application in fields such as materials science and nanotechnology.

Case Studies

  • Metabolomic Profiling in Cancer Research :
    A study identified DBSA among metabolites that could serve as biomarkers for colorectal cancer (CRC). The research utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) to analyze serum samples from CRC patients, revealing significant differences in metabolite levels compared to healthy controls .
  • Environmental Impact Assessment :
    Investigations into the environmental impact of linear alkylbenzenesulfonates (LABS), including DBSA, have shown that these compounds can accumulate in aquatic systems, leading to adverse effects on local ecosystems .

Summary Table of Biological Activity

AspectDescription
Irritant Properties Causes skin burns and eye damage; significant ocular effects observed.
Aquatic Toxicity Affects organisms like Lymnaea stagnalis; ecological risks noted.
Catalytic Applications Efficient in solvent-free synthesis of carbamates; stabilizes nanoparticles.
Biomarker Potential Identified as a potential biomarker for colorectal cancer in serum studies.

Q & A

Basic Research Questions

Q. How can the structural and electronic properties of DBSA be characterized for research purposes?

  • Methodology : Use spectroscopic techniques (e.g., NMR, FT-IR) to identify functional groups like sulfonic acid and alkyl chains. Computational tools such as quantum chemical calculations (DFT) and QSPR models predict electronic properties and reactivity. X-ray crystallography resolves 3D molecular geometry, while SMILES and InChI strings standardize structural representation .

Q. What role does DBSA play as a Brønsted acid catalyst in esterification, and how does its surfactant property influence reaction efficiency?

  • Methodology : DBSA acts as a bifunctional catalyst: its sulfonic acid group protonates substrates (e.g., oleic acid), while the dodecyl chain forms hydrophobic emulsion droplets that exclude water, shifting equilibrium toward ester formation. Kinetic studies and emulsion stability assays (e.g., dynamic light scattering) validate this dual role .

Q. What analytical techniques are recommended to determine DBSA purity and composition?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) confirms molecular weight (326.49 g/mol), and elemental analysis verifies C/H/O/S ratios. Thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How can researchers optimize DBSA concentration and reaction conditions to enhance esterification yields in aqueous environments?

  • Methodology : Vary DBSA loading (e.g., 5–20 mol%) and temperature (25–80°C) while monitoring yields via GC-MS. Hydrophobic substrates (e.g., long-chain fatty acids) favor higher yields due to improved emulsion formation. Design-of-experiment (DoE) models identify optimal parameters .

Q. What methodologies analyze DBSA's impact as a surfactant in Powder Mixed Electrical Discharge Machining (PMEDM)?

  • Methodology : Incorporate DBSA into graphite-based dielectric fluids and measure discharge energy distribution using voltage-current sensors. Surface roughness (via profilometry) and material removal rate (MRR) quantify machining efficiency. Optimal graphite concentration (e.g., 5 g/L) enhances discharge uniformity .

Q. How does DBSA facilitate chemoselective transformations in multi-component reactions?

  • Methodology : In three-component reactions (e.g., esterification-thioetherification), DBSA stabilizes intermediates via hydrophobic interactions. Monitor selectivity using LC-MS and kinetic isotope effects (KIE). Competitive inhibition studies confirm preferential substrate binding .

Q. What strategies integrate DBSA into polymer composites to enhance electrical conductivity?

  • Methodology : Blend DBSA with polyaniline (PANI) or cellulose nanocrystals (CNCs) during in-situ polymerization. Conductivity is measured via four-point probe, while SEM/FTIR characterizes morphology and doping interactions. Cyclic voltammetry evaluates redox activity .

Q. How does DBSA combined with other surfactants improve lignin esterification in water?

  • Methodology : Co-formulate DBSA with p-toluenesulfonic acid to solubilize lignin and disperse oleic acid. FTIR and ¹³C-NMR confirm ester bond formation. Thermal analysis (DSC/TGA) assesses modified lignin stability .

Q. How does DBSA influence chiral self-assembly for circularly polarized luminescence (CPL) enhancement?

  • Methodology : Co-assemble DBSA with helical tetraphenylethylene (TPE) macrocycles. CPL spectroscopy quantifies dissymmetry factor (|gₗᵤₘ|). TEM/SAXS characterize superhelix morphology, while titration experiments optimize DBSA-to-macrocycle ratios for maximal signal amplification .

Q. Notes on Data Consistency

  • Molecular weight discrepancies (e.g., 326.49 vs. 348.48 g/mol in ) may arise from isomer mixtures or salt forms. Verify purity and synthesis routes in experimental protocols.

Properties

IUPAC Name

4-dodecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXICGTUELOLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8050443
Record name 4-Dodecylbenzenesulfonic acid
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-65-3
Record name 4-Dodecylbenzenesulfonic acid
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Record name p-Dodecylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-dodecyl-
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Record name 4-Dodecylbenzenesulfonic acid
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Record name p-dodecylbenzenesulphonic acid
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Record name P-DODECYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

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